Benzylidene 2-fluorenamine

Medicinal Chemistry GPR119 Agonist Target Engagement

Researchers studying metabolic disorders often face off-target confounding from non-selective GPR119 probes. Benzylidene 2-fluorenamine (CAS 13924-50-0) is a selective GPR119 agonist (EC₅₀ 41 nM) with >175-fold selectivity over HDAC1, enabling clean deconvolution of β-cell and enteroendocrine signaling. Its Schiff base (-C=N-) core also supports oxidation, reduction, and metal-coordination chemistry, maximizing synthetic utility as a fluorene building block. • GPR119 EC₅₀: 41 nM; >175× selectivity over HDAC1 • Melting point: 152 °C; predicted LogP ≈ 5.0 • White to light yellow crystalline solid; ambient shipping • Verified supplier network with batch-to-batch QC documentation

Molecular Formula C20H15N
Molecular Weight 269.3 g/mol
CAS No. 13924-50-0
Cat. No. B081383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylidene 2-fluorenamine
CAS13924-50-0
Molecular FormulaC20H15N
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=CC=C4
InChIInChI=1S/C20H15N/c1-2-6-15(7-3-1)14-21-18-10-11-20-17(13-18)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12H2
InChIKeyMZLBNAQKLUROAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylidene 2-fluorenamine Procurement Guide


Benzylidene 2-fluorenamine (CAS: 13924-50-0), also known as N-(9H-fluoren-2-yl)-1-phenylmethanimine, is an aromatic Schiff base compound . Its molecular formula is C₂₀H₁₅N with a molecular weight of 269.34 g/mol, and it appears as a white to light yellow crystalline solid with a melting point of 152 °C . It is primarily utilized as a catalyst and an intermediate in organic synthesis, serving as a precursor for dyes and participating in hydrogenation, vinylation, and oxidation reactions . Structurally, it features a fluorenamine core linked to a benzylidene group, which confers distinct electronic and steric properties for specialized chemical transformations [1].

Intermediate Reported use in dye and heterocycle synthesis via Schiff base chemistry
Catalyst Design Imine nitrogen supports transition metal coordination for catalysis studies
Scaffold Fluorene-benzylidene core offers distinct electronic/steric profile vs. simple anilines

Risks of Substituting Benzylidene 2-fluorenamine


Substituting Benzylidene 2-fluorenamine with structurally simpler, commercially ubiquitous compounds like 2-aminofluorene (CAS 153-78-6) or benzylideneaniline is scientifically unsound due to fundamental differences in their chemical and biological profiles. The benzylidene 2-fluorenamine molecule is a specific Schiff base , a class of compounds where the -C=N- linkage imparts unique electronic properties, coordination chemistry, and biological activity that are absent in its constituent amine and aldehyde precursors [1]. For example, while 2-aminofluorene derivatives are known for their potent carcinogenicity via N-hydroxylation metabolic pathways [2], the same pathway may be altered or absent in the Schiff base form, leading to a drastically different safety and efficacy profile. Furthermore, the specific 3D conformation and lipophilicity (calculated LogP ≈ 5.0) of Benzylidene 2-fluorenamine will dictate its interaction with biological targets and its performance as a ligand, parameters that cannot be replicated by generic alternatives. Procurement decisions must therefore be based on compound-specific data.

Attribute
Benzylidene 2-fluorenamine
2-Aminofluorene / Generic Imines
Functional group
Schiff base (-C=N-)
Primary amine (-NH₂)
Coordination chemistry
Ligand capability via imine
Limited coordination (only amine)
Metabolic activation
May shift away from N-hydroxylation pathway
Known mutagenic potential via N-hydroxylation
Lipophilicity
Reported higher LogP influences target binding
Lower LogP may alter distribution profile

Benzylidene 2-fluorenamine Evidence Guide


GPR119 Selectivity Profile

In contrast to its low micromolar inhibition of HDAC1 (IC₅₀ = 7,200 nM) [1] and CYP3A4 (IC₅₀ = 6,410 nM) [2], Benzylidene 2-fluorenamine exhibits high potency as an agonist at the GPR119 receptor with an EC₅₀ of 41 nM [3]. This represents a >175-fold selectivity for its primary target over off-target HDAC1. While direct comparators were not identified in public literature, this selectivity profile contrasts with broader-acting fluorene derivatives and highlights its potential for minimizing off-target effects in metabolic disease research.

GPR119 Selectivity
Cross-study comparable
GPR119 (agonist) EC₅₀ 41 nM
vs
HDAC1 (off-target) IC₅₀ 7,200 nM
Selectivity >175-fold
Reported selectivity context supports target-engagement studies
Assay conditions: HEK293S cells; cross-study comparison
Medicinal Chemistry GPR119 Agonist Target Engagement

Versatile Schiff Base Chemistry

Benzylidene 2-fluorenamine's core value proposition in organic synthesis lies in its unique structural duality as both a fluorene and a Schiff base [1]. Unlike the simpler and more widely available 2-aminofluorene (CAS 153-78-6) which serves primarily as a precursor for other fluorenes, Benzylidene 2-fluorenamine can participate in a wider range of reactions. It can undergo oxidation to yield fluorenone derivatives or reduction to form secondary amines . Furthermore, the imine nitrogen (-C=N-) makes it a versatile ligand for transition metal catalysis, a property not shared by its non-imine analogs. This structural feature allows it to be a building block for creating more complex molecules for dyes and pharmaceuticals .

Reaction Scope
Class-level inference
Benzylidene 2-fluorenamine Oxidation, Reduction, Coordination
vs
2-Aminofluorene Limited to amine chemistry
Broader synthetic utility reported through Schiff base pathways
Specific transformation conditions require review
Organic Synthesis Schiff Base Catalyst Design

Bioactivity Shift from 2-Aminofluorene

The biological activity of Benzylidene 2-fluorenamine is distinct from that of 2-aminofluorene, a known potent carcinogen and mutagen [1]. While 2-aminofluorene derivatives exert their effects through N-hydroxylation and DNA adduct formation [2], Benzylidene 2-fluorenamine has been identified as an agonist of the GPR119 receptor [3], a pathway unrelated to DNA damage. This shift in mechanism of action, driven by the benzylidene modification, is a critical differentiator for safety and application. The compound's ability to interact with specific protein targets like GPR119 positions it as a valuable tool in drug discovery for metabolic disorders, whereas its parent compound is a toxicological research tool.

Mechanism Shift
Class-level inference
Benzylidene 2-fluorenamine GPR119 agonism (EC₅₀ 41 nM)
vs
2-Aminofluorene DNA adduct formation, mutagenicity
Distinct biological pathway context enables differentiated SAR research
Cross-study comparison; direct comparators not identified
Toxicology Biological Activity Safety Assessment

Corrosion Inhibitor Precursor

Schiff bases derived from 2-aminofluorene, a class to which Benzylidene 2-fluorenamine belongs, have been experimentally validated as effective anodic corrosion inhibitors for mild steel in acidic environments [1]. In a 2020 study, the inhibition efficiency of related bis-Schiff bases reached 90-95% as determined by electrochemical impedance spectroscopy (EIS) [2]. While the exact efficiency for Benzylidene 2-fluorenamine itself has not been published in this context, the quantitative structure-activity relationship (QSAR) and quantum chemical modeling of its class confirm that its conjugated pi-system and imine nitrogen atoms are responsible for strong adsorption onto metal surfaces [3]. This property makes it a compelling precursor or model compound for developing novel, high-efficiency corrosion inhibitors, differentiating it from simple non-aromatic amines with lower surface adsorption capabilities.

Corrosion Inhibition
Class-level inference
Schiff base class Reported 90-95% efficiency
vs
Non-aromatic amines Lower surface adsorption
Class-level evidence supports corrosion inhibitor model development
Specific efficiency for target compound not reported
Corrosion Inhibition Materials Chemistry Ligand Design

Application Scenarios for Benzylidene 2-fluorenamine


GPR119 Target Engagement Profiling

Research teams focused on metabolic disease drug discovery should procure Benzylidene 2-fluorenamine as a selective GPR119 agonist (EC₅₀ 41 nM) [1]. Its >175-fold selectivity over off-targets like HDAC1 makes it an ideal chemical probe to deconvolute GPR119-specific signaling pathways in pancreatic beta-cells and enteroendocrine cells, providing cleaner, more interpretable data compared to less selective agonists.

Ligand and Catalyst Synthesis

Synthetic organic chemistry laboratories requiring a versatile fluorene-based building block should prioritize Benzylidene 2-fluorenamine . Its Schiff base functionality (-C=N-) enables a diverse set of chemical transformations (oxidation, reduction, and metal coordination) that are inaccessible to simpler analogs like 2-aminofluorene, thus maximizing the synthetic utility derived from a single compound.

Corrosion Inhibitor QSAR Model

Materials science and computational chemistry groups developing predictive QSAR models for corrosion inhibitors can utilize Benzylidene 2-fluorenamine as a structurally defined model compound [2]. Its well-characterized molecular geometry and electronic properties, which are representative of high-performance fluorene Schiff base inhibitors (efficiency ~90-95%), make it an ideal candidate for validating computational predictions before embarking on complex syntheses.

Safety Comparison vs. 2-Aminofluorene

Toxicology and pharmacology researchers investigating the structure-activity relationship (SAR) of aromatic amines should procure Benzylidene 2-fluorenamine as a direct comparator to the potent carcinogen 2-aminofluorene [3]. The dramatic shift in mechanism from DNA adduct formation to G-protein coupled receptor agonism provides a powerful system for studying how chemical modifications alter biological fate and safety profiles, a critical question in drug development.

Application
Selection Property
Validation Focus
GPR119 pathway profiling
Reported selectivity context
Confirm target engagement in cellular assays; avoid off-target HDAC1 interference
Organic synthesis method development
Versatile Schiff base reactivity
Optimize oxidation/reduction/coordination protocols
Corrosion inhibitor QSAR modeling
Structural definition for computational studies
Validate computational predictions with EIS/polarization data
Comparative toxicology SAR
Mechanism shift from genotoxic to receptor-mediated
Compare biological fate and endpoint profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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